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molecular formula C12H8N2OS B8603345 3-pyridin-4-yl-5H-thieno[3,2-c]pyridin-4-one

3-pyridin-4-yl-5H-thieno[3,2-c]pyridin-4-one

Cat. No. B8603345
M. Wt: 228.27 g/mol
InChI Key: FOALLKIGDPDYKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09273068B2

Procedure details

3-Bromothieno[3,2-c]pyridin-4(5H)-one (1000 mg, 4.35 mmol) from Example 202.3 was suspended in 2 mL of toluene and 2 mL of ethanol under argon. Then, an aqueous solution of sodiumcarbonate (691 mg, 6.52 mmol, 2 M) was added. To the suspension, pyridin-4-boronic acid (534 mg, 4.35 mmol) and then tetrakis(triphenyl phosphine)palladium(0) (502 mg, 0.435 mmol) were added. The reaction mixture was heated in a Biotage microwave at 130° C. for 30 min. Water and EA were added. The precipitate formed was collected to give 480 mg of the title compound. The filtrate was acidified with 2 M HCl and extracted with EA (twice). The aqueous phase was basified and extracted three times with EA. The organic phases were combined, washed with HCl, dried (MgSO4) and evaporated to give further 43 mg of the title compound. Total yield: 523 mg (52.4%). LC-MS: 229.1 [M+H]+; Rt: 0.427.
Quantity
1000 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
691 mg
Type
reactant
Reaction Step Three
Quantity
534 mg
Type
reactant
Reaction Step Four
[Compound]
Name
tetrakis(triphenyl phosphine)palladium(0)
Quantity
502 mg
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:6]2[C:7](=[O:11])[NH:8][CH:9]=[CH:10][C:5]=2[S:4][CH:3]=1.C(O)C.C(=O)([O-])[O-].[Na+].[Na+].[N:21]1[CH:26]=[CH:25][C:24](B(O)O)=[CH:23][CH:22]=1>C1(C)C=CC=CC=1.CC(=O)OCC.O>[N:21]1[CH:26]=[CH:25][C:24]([C:2]2[C:6]3[C:7](=[O:11])[NH:8][CH:9]=[CH:10][C:5]=3[S:4][CH:3]=2)=[CH:23][CH:22]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1000 mg
Type
reactant
Smiles
BrC1=CSC2=C1C(NC=C2)=O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
691 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
534 mg
Type
reactant
Smiles
N1=CC=C(C=C1)B(O)O
Name
tetrakis(triphenyl phosphine)palladium(0)
Quantity
502 mg
Type
reactant
Smiles
Step Five
Name
Quantity
2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(OCC)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate formed
CUSTOM
Type
CUSTOM
Details
was collected

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)C1=CSC2=C1C(NC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 480 mg
YIELD: CALCULATEDPERCENTYIELD 48.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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